![molecular formula C16H8Cl6O4 B14421312 [3-(Trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate CAS No. 84312-35-6](/img/structure/B14421312.png)
[3-(Trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate is a complex organic compound characterized by the presence of trichloromethyl groups attached to benzoyl and benzenecarboperoxoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate typically involves the reaction of 3-(trichloromethyl)benzoyl chloride with 3-(trichloromethyl)benzenecarboperoxoic acid under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform to dissolve the reactants. The reaction mixture is then stirred at a low temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
[3-(Trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the trichloromethyl groups to methyl groups.
Substitution: The trichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, methyl-substituted benzoyl compounds, and various substituted benzoyl derivatives .
Scientific Research Applications
[3-(Trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of [3-(Trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trichloromethyl)benzoyl chloride: A precursor in the synthesis of [3-(Trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate.
2-(Trichloromethyl)benzoyl chloride: Another trichloromethyl-substituted benzoyl compound with similar reactivity.
3-Methylbenzoyl chloride: A methyl-substituted benzoyl compound with different chemical properties
Uniqueness
This compound is unique due to the presence of two trichloromethyl groups, which impart distinct chemical reactivity and stability. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
84312-35-6 |
|---|---|
Molecular Formula |
C16H8Cl6O4 |
Molecular Weight |
476.9 g/mol |
IUPAC Name |
[3-(trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate |
InChI |
InChI=1S/C16H8Cl6O4/c17-15(18,19)11-5-1-3-9(7-11)13(23)25-26-14(24)10-4-2-6-12(8-10)16(20,21)22/h1-8H |
InChI Key |
UMLRTRRMNIVVKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(Cl)(Cl)Cl)C(=O)OOC(=O)C2=CC(=CC=C2)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




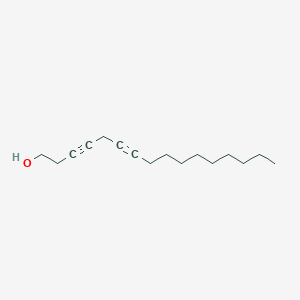
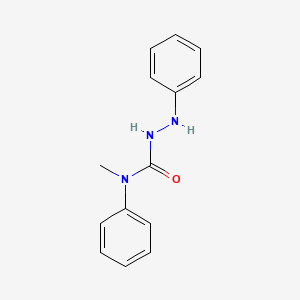




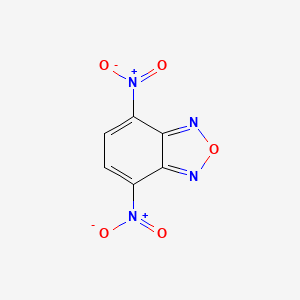
![1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole](/img/structure/B14421276.png)
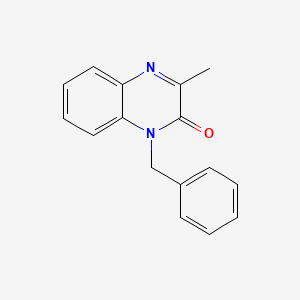
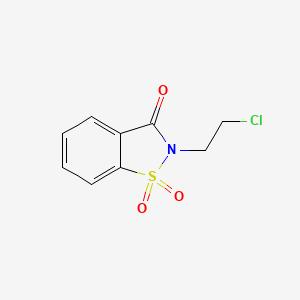
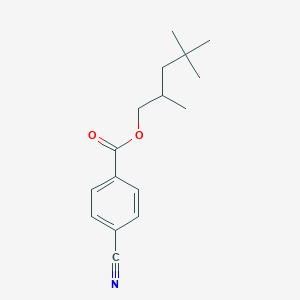
![1-(1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one](/img/structure/B14421304.png)
